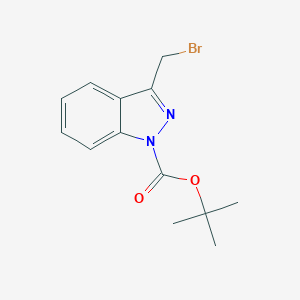
1,8-Naphthyridine-2,7-diamine
説明
1,8-Naphthyridine-2,7-diamine is a molecule designed to read DNA base pairs for genomic sequencing by electron tunneling . It has been shown to form stable triplets with both A:T and G:C base pairs through hydrogen bonding .
Synthesis Analysis
The synthesis of 1,8-Naphthyridine-2,7-diamine involves the use of Density Functional Theory (DFT) and has been shown to form stable triplets with both A:T and G:C base pairs through hydrogen bonding . An improved and milder method for the synthesis of 2,7-diamino-1,8-nap has also been described .
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-2,7-diamine was designed using Density Functional Theory (DFT). NMR studies show that it can form stable triplets with both A:T and G:C base pairs through hydrogen bonding .
Chemical Reactions Analysis
1,8-Naphthyridine-2,7-diamine can form stable triplets with both A:T and G:C base pairs through hydrogen bonding . This suggests that the naphthyridine molecule should be able to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .
科学的研究の応用
Genomic Sequencing by Electron Tunneling
1,8-Naphthyridine-2,7-diamine has been designed with the aid of Density Functional Theory (DFT) to serve as a recognition molecule for reading DNA base pairs. This application is crucial for genomic sequencing by electron tunneling, where it forms stable triplets with both A:T and G:C base pairs through hydrogen bonding .
Biological Activities
Substituted 1,8-naphthyridine compounds, which include 1,8-Naphthyridine-2,7-diamine, are known for their broad spectrum of biological activities. They are used in various medical applications such as antihypertensives, antiarrhythmics, and immunostimulants .
Synthesis of 1,8-Naphthyridines
Recent achievements in the synthesis of 1,8-naphthyridines highlight the importance of 1,8-Naphthyridine-2,7-diamine. The synthesis approaches include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
将来の方向性
The future directions for the research on 1,8-Naphthyridine-2,7-diamine could involve further exploration of its potential as a recognition molecule for reading DNA base pairs for genomic sequencing by electron tunneling . Its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .
特性
IUPAC Name |
1,8-naphthyridine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDFJGDRFIGPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459726 | |
| Record name | 1,8-naphthyridine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2,7-diamine | |
CAS RN |
145325-89-9 | |
| Record name | 1,8-naphthyridine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,8-Naphthyridine-2,7-diamine interact with DNA base pairs and what are the implications for DNA sequencing?
A1: 1,8-Naphthyridine-2,7-diamine functions as a potential "universal reader" for DNA base pairs due to its ability to form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. [] This interaction is crucial for potential applications in DNA sequencing by electron tunneling. Density Functional Theory (DFT) calculations suggest that when positioned within a tunneling gap, this molecule can generate distinct electrical signatures for each base pair under specific electrical biases. This differential recognition of base pairs could pave the way for innovative DNA sequencing technologies. []
Q2: What are the structural features and characteristics of metal string complexes incorporating 1,8-Naphthyridine-2,7-diamine derivatives?
A2: Researchers have synthesized undecanickel complexes utilizing a tetranaphthyridyltriamine ligand derived from 1,8-Naphthyridine-2,7-diamine. [] These complexes, namely ₄ and ₄, feature an unprecedented linear chain of eleven nickel atoms. The ligand, denoted as H₃tentra, wraps around the nickel chain in a helical manner, stabilizing the complex. Notably, these complexes exhibit mixed-valence states within the nickel chain, a property of interest for developing novel electronic materials. The extended metal atom chain (EMAC) in these complexes, reaching lengths of 27.7 Å and 32.4 Å respectively, represents the longest reported to date. []
Q3: How does the structure of 1,8-Naphthyridine-2,7-diamine based ligands influence the properties of heterometallic complexes?
A3: Symmetrical 1,8-Naphthyridine-2,7-diamine derived ligands have been used to synthesize heterometallic complexes incorporating ruthenium/cobalt and rhodium/cobalt. [] The specific ligand structure influences metal-metal distances within the complexes. For instance, the rhodium-cobalt complex exhibits a significantly shorter metal-metal distance compared to the ruthenium-cobalt counterparts. [] This structural difference can be attributed to the lower positive charge of the dirhodium unit compared to the diruthenium unit, leading to reduced electrostatic repulsion with the divalent cobalt. These findings highlight the importance of ligand design in fine-tuning the properties of multimetallic complexes for specific applications.
Q4: Are there any computational studies on 1,8-Naphthyridine-2,7-diamine and its derivatives?
A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in predicting the behavior of 1,8-Naphthyridine-2,7-diamine as a DNA base pair reader. [] These calculations suggest that the molecule can differentiate between A:T and G:C base pairs based on the distinct electrical signatures generated under specific bias voltages. This computational evidence strengthens the potential of 1,8-Naphthyridine-2,7-diamine and its derivatives for use in advanced DNA sequencing technologies. Further computational studies can provide deeper insights into the electronic properties and potential applications of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

